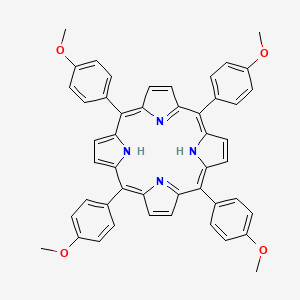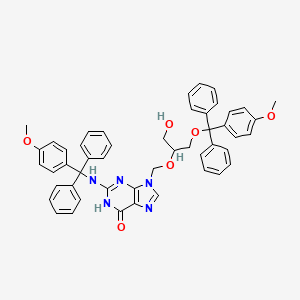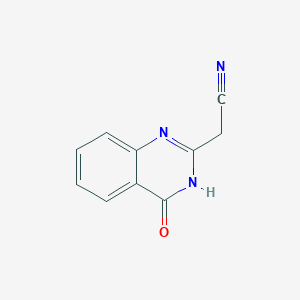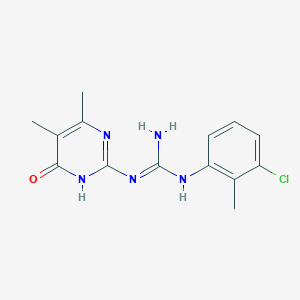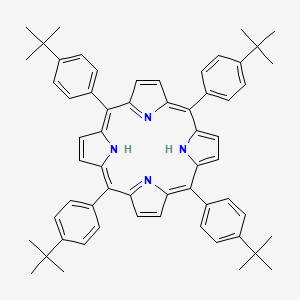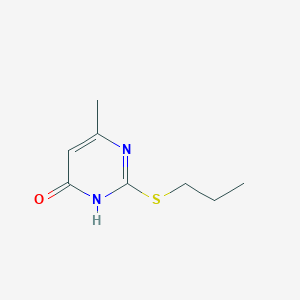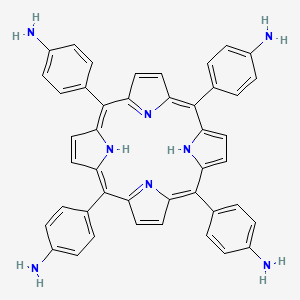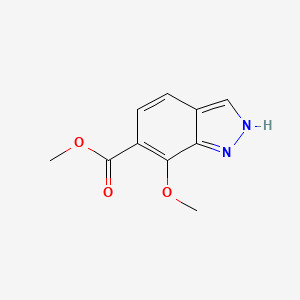![molecular formula C11H7N3O3 B1436581 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid CAS No. 1181458-88-7](/img/structure/B1436581.png)
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
概述
描述
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This compound features a fused ring system combining pyrazole and quinazoline moieties, which contributes to its unique chemical properties and reactivity.
作用机制
Target of Action
The primary targets of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .
Mode of Action
This compound interacts with its targets (ERK2, p38α, and JNK3) by binding to them . Molecular modeling supports that these compounds could effectively bind to ERK2, p38α, and JNK3, with the highest complementarity to JNK3 . The key residues of JNK3 important for this binding were identified .
Biochemical Pathways
The compound’s interaction with its targets affects the MAPK signaling pathway . This pathway is involved in the regulation of various cellular processes, including inflammation. By inhibiting the activity of MAPKs, this compound can potentially control the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . This results in anti-inflammatory activity, as demonstrated by the reduction of edema in an in vivo carrageenan-induced paw edema model .
生化分析
Biochemical Properties
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It has been shown to interact with several key enzymes and proteins involved in inflammation. Notably, this compound inhibits the activity of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These interactions are crucial as they help in reducing the transcriptional activity of nuclear factor κB (NF-κB), a protein complex that controls the expression of various inflammatory genes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In human monocytic cells, it inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines . Additionally, it affects the MAPK signaling pathway, which is pivotal in regulating cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of ERK2, p38α, and JNK3, inhibiting their kinase activity . This inhibition prevents the phosphorylation and subsequent activation of downstream targets involved in inflammatory responses . Furthermore, molecular docking studies have shown that this compound has high binding affinity for these kinases, making it a potent inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under experimental conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that it does not degrade rapidly, ensuring sustained effects on cellular functions . In in vivo models, the compound has been effective in reducing inflammation over prolonged durations without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without causing adverse effects . At higher doses, some toxic effects have been observed, including mild gastrointestinal disturbances . The therapeutic window for this compound is thus crucial for its safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound is metabolized into various intermediates, which are then excreted from the body . These metabolic processes ensure that the compound does not accumulate to toxic levels within the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This efficient transport mechanism ensures that the compound reaches its target sites within the cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases . It does not appear to accumulate in the nucleus or other organelles . This localization is essential for its function as it needs to be in proximity to the MAPKs to exert its inhibitory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid typically involves multi-step reactions starting from readily available acyclic starting materials. One common method involves the formation of two rings and three new bonds in a single step through a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence . The reaction conditions often include the use of copper catalysts and mild reaction temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Alkylation and other substitution reactions can occur at specific positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce partially or fully reduced compounds with modified functional groups.
科学研究应用
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid has several scientific research applications, including:
相似化合物的比较
Similar Compounds
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxamide: A derivative with similar structural features but different functional groups.
5-chloro-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid: Another related compound with a chlorine substituent.
Uniqueness
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid is unique due to its specific combination of pyrazole and quinazoline rings, which imparts distinct chemical properties and reactivity. Its ability to interact with multiple molecular targets and pathways also sets it apart from other similar compounds.
属性
IUPAC Name |
5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-10-6-3-1-2-4-8(6)14-9(13-10)7(5-12-14)11(16)17/h1-5H,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINFFIDJUYJSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)
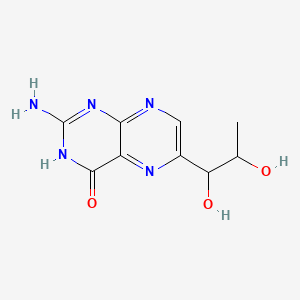
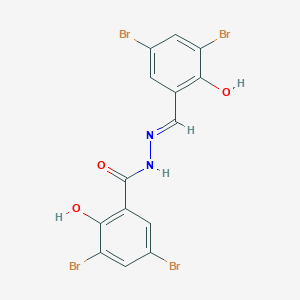
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436504.png)
